molecular formula C19H16N6OS B2676977 4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylthiazole-5-carboxamide CAS No. 1421523-81-0

4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylthiazole-5-carboxamide

Cat. No.: B2676977
CAS No.: 1421523-81-0
M. Wt: 376.44
InChI Key: FYLOZPRFBFZBEF-UHFFFAOYSA-N
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Description

Heterocyclic Chemistry in Drug Discovery and Development

Heterocyclic compounds form the backbone of modern pharmaceuticals, with approximately 80% of FDA-approved drugs containing at least one heterocyclic moiety. Their structural diversity enables precise interactions with biological targets, as seen in angiotensin-converting enzyme inhibitors like lisinopril (a lysine-proline hybrid) and proton pump inhibitors such as omeprazole (a benzimidazole derivative). The compound 4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylthiazole-5-carboxamide leverages three distinct heterocycles:

  • Imidazole : Contributes hydrogen-bonding capacity via its nitrogen atoms, enhancing target binding.
  • Pyrimidine : Provides a planar structure for π-π stacking interactions with enzymatic cofactors.
  • Thiazole : Introduces sulfur-based hydrophobicity, improving membrane permeability.

Modern synthetic techniques, including photoredox catalysis and borrowing hydrogen strategies, have revolutionized access to such hybrids. For example, C–H activation methods allow direct functionalization of pyrimidine rings without pre-functionalized substrates, streamlining synthesis.

Table 1: Key Heterocycles in Approved Pharmaceuticals

Heterocycle Example Drug Therapeutic Area Key Interaction Mechanism
Imidazole Omeprazole Gastrointestinal Covalent binding to H+/K+ ATPase
Pyrimidine Fluoroquinolones Antimicrobial DNA gyrase inhibition
Thiazole Abafungin Antifungal Ergosterol biosynthesis disruption

Significance of Imidazole-Pyrimidine-Thiazole Hybrid Architectures

The fusion of imidazole, pyrimidine, and thiazole creates synergistic effects that address limitations of single-heterocycle drugs:

  • Enhanced Binding Affinity : The imidazole’s nitrogen atoms form hydrogen bonds with aspartate residues in kinase active sites, while the pyrimidine ring stacks against hydrophobic pockets.
  • Improved Metabolic Stability : Methyl substituents on the imidazole and thiazole rings reduce oxidative degradation by cytochrome P450 enzymes.
  • Tunable Solubility : The carboxamide bridge between thiazole and pyrimidine introduces polar groups, balancing lipophilicity for oral bioavailability.

Recent studies on analogous hybrids, such as pyrimidine-imidazole conjugates, demonstrate potent inhibition of human topoisomerase II (IC50 = 0.8–1.2 μM) and tubulin polymerization (EC50 = 1.5–2.1 μM). These findings validate the pharmacological promise of such architectures.

Table 2: Comparative Bioactivity of Heterocyclic Hybrids

Hybrid Structure Target Potency (IC50) Selectivity Index
Pyrimidine-Imidazole Topoisomerase II 0.9 μM >100
Coumarin-Thiazole COX-2 2.3 μM 35
Imidazo[2,1-b]thiadiazole Jun Kinase 4.7 μM 18

Historical Development of Multi-Heterocyclic Pharmacophores

The evolution of multi-heterocyclic drugs spans three key phases:

  • 1950s–1970s : Emergence of simple hybrids like imidazo[2,1-b]thiadiazoles, initially explored for antimicrobial activity.
  • 1980s–2000s : Rational design era, exemplified by omeprazole’s development through pyridinylmethylsulfinyl benzimidazole optimization.
  • 2010s–Present : Computational-guided hybridization, enabling precise fusion of >2 heterocycles with controlled stereochemistry.

The target compound reflects third-generation design principles, where regioselective annulation at the pyrimidine C2 position ensures optimal spatial orientation of the imidazole ring for target engagement.

Current Research Landscape and Knowledge Gaps

Recent studies prioritize fragment-based drug design (FBDD) to optimize multi-heterocyclic scaffolds. For this compound, key research directions include:

  • Synthetic Methodology : Developing one-pot assemblies using Ugi-4CR reactions to reduce step count.
  • Target Identification : Screening against kinase families (e.g., EGFR, VEGFR) due to structural similarity to erlotinib.
  • Resistance Mitigation : Engineering halogen substituents to bypass efflux pump recognition.

Critical gaps remain in:

  • Structure-Activity Relationships (SAR) : Systematic mapping of substituent effects on the thiazole C4 methyl group.
  • In Vivo Pharmacokinetics : Limited data on oral absorption and blood-brain barrier penetration.
  • Off-Target Profiles : Potential interactions with cardiac ion channels (hERG) remain uncharacterized.

Table 3: Research Priorities for Multi-Heterocyclic Pharmacophores

Priority Area Current Challenge Proposed Solution
Synthetic Efficiency Multi-step synthesis (>6 steps) Photoredox-mediated C–H activation
Target Selectivity Kinase polypharmacology Allosteric site hybridization
Resistance Mechanisms ABC transporter efflux Efflux pump inhibitor co-administration

Properties

IUPAC Name

4-methyl-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c1-12-16(27-18(23-12)14-6-4-3-5-7-14)17(26)24-15-10-21-19(22-11-15)25-9-8-20-13(25)2/h3-11H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLOZPRFBFZBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CN=C(N=C3)N4C=CN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylthiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrimidine and imidazole rings through a series of condensation and cyclization reactions. Common reagents used in these reactions include thioamides, aldehydes, and various catalysts to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylthiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylthiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylthiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Key Substituents Biological Target Notable Features
Target Compound Thiazole-carboxamide 2-phenyl, 5-(pyrimidine-imidazole) Kinases (inferred) Balanced lipophilicity, modular synthesis
Compound 9c () Thiazole-triazole 4-bromophenyl, benzodiazole Enzymatic active sites Enhanced binding affinity
Dasatinib () Thiazole-carboxamide Chlorophenyl, piperazinyl-pyrimidine BCR-ABL kinase Clinically approved, high solubility
6k () Tetrahydroisoquinoline Trifluoromethyl, pyrimidinyl DDR1/2 kinases Chiral purity >99%, metabolic stability
Compound Pyridinyl-thiazole Trifluoromethyl, imidazole-carboxamide Undisclosed High bioavailability

Biological Activity

4-Methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylthiazole-5-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4OSC_{17}H_{18}N_{4}OS, with a molecular weight of approximately 342.42 g/mol. The structure features a thiazole ring linked to a phenyl group and an imidazole-substituted pyrimidine, which contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study reported that derivatives of thiazole showed modest antibacterial activity , with minimum inhibitory concentrations (MIC) against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)
C4E. faecalis32
C8S. saprophyticus2

The strongest activity was noted against Enterococcus faecalis and Staphylococcus saprophyticus, indicating its potential as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been found to inhibit several tyrosine kinases, including c-Abl and PDGF-R, which are implicated in various neoplastic diseases such as leukemia. The inhibition of these pathways suggests that the compound could be developed further for therapeutic applications in oncology .

The biological activity of the compound is hypothesized to involve interaction with specific proteins and enzymes within microbial cells and cancerous tissues. For instance, the binding affinity to Sortase A enzymes from different bacterial strains was analyzed, revealing that the compound binds more effectively to Sortase A from E. faecalis compared to S. aureus, suggesting a targeted mechanism of action .

Case Studies

  • Antimicrobial Efficacy : In vitro studies on the antimicrobial efficacy of thiazole derivatives indicated that modifications in the side chains significantly affect their activity profiles. The incorporation of imidazole rings enhanced binding interactions with bacterial enzymes.
  • Cancer Cell Line Studies : In cell line assays, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.

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